Cas no 299439-05-7 (2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine)

2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine is a brominated indole derivative featuring a primary amine functional group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The bromine substituent at the 7-position enhances reactivity for further functionalization via cross-coupling reactions, while the 2-methyl group contributes to steric and electronic modulation. The ethylamine side chain provides a handle for derivatization, making it valuable for constructing complex indole-based scaffolds. Its well-defined structure and synthetic utility make it suitable for research in medicinal chemistry and drug discovery applications. Proper handling under controlled conditions is recommended due to its reactive nature.
2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine structure
299439-05-7 structure
Product name:2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine
CAS No:299439-05-7
MF:C11H13BrN2
MW:253.138321638107
CID:3056632
PubChem ID:723057

2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(7-Bromo-2-methyl-1H-indol-3-yl)-ethylamine
    • 2-(7-bromo-2-methyl-1H-indol-3-yl)ethanamine
    • BBL022105
    • STK139239
    • 2-(7-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine
    • Oprea1_065966
    • AKOS005404648
    • SCHEMBL3226543
    • 299439-05-7
    • 2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine
    • Inchi: InChI=1S/C11H13BrN2/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7/h2-4,14H,5-6,13H2,1H3
    • InChI Key: UDZZXIFQOYNIOL-UHFFFAOYSA-N
    • SMILES: Cc1c(c2cccc(c2[nH]1)Br)CCN

Computed Properties

  • Exact Mass: 252.02621Da
  • Monoisotopic Mass: 252.02621Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.8Ų
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 404.8±40.0 °C at 760 mmHg
  • Flash Point: 198.6±27.3 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine Security Information

2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B815948-50mg
2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine
299439-05-7
50mg
$ 185.00 2022-06-06
TRC
B815948-10mg
2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine
299439-05-7
10mg
$ 50.00 2022-06-06
TRC
B815948-100mg
2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine
299439-05-7
100mg
$ 275.00 2022-06-06

Additional information on 2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine

Exploring the Versatile Applications of 2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine (CAS 299439-05-7) in Modern Chemistry

In the dynamic world of organic chemistry, 2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine (CAS 299439-05-7) has emerged as a compound of significant interest. This brominated indole derivative combines unique structural features that make it valuable for various research applications. With its 7-bromo substitution and 2-methyl group on the indole core, this compound offers researchers a versatile building block for pharmaceutical development and material science innovations.

The molecular structure of 2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine contains several noteworthy features that contribute to its chemical behavior. The indole scaffold, a privileged structure in medicinal chemistry, provides an excellent platform for drug discovery. The presence of the bromo substituent at the 7-position offers opportunities for further functionalization through cross-coupling reactions, while the ethylamine side chain at the 3-position introduces potential for hydrogen bonding interactions.

Recent studies have highlighted the potential of 2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine derivatives in addressing current challenges in neurological research. The compound's structural similarity to naturally occurring tryptamine derivatives makes it particularly interesting for investigations into neurotransmitter systems. Researchers are exploring its potential as a precursor for novel compounds that may interact with serotonin receptors, though all such applications remain strictly in the experimental stage.

From a synthetic chemistry perspective, CAS 299439-05-7 serves as an important intermediate in the preparation of more complex molecules. The bromo group allows for various transition metal-catalyzed coupling reactions, enabling the construction of diverse molecular architectures. This flexibility has made 2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine particularly valuable in combinatorial chemistry approaches, where rapid generation of molecular diversity is essential.

The compound's physicochemical properties contribute to its utility in research settings. With moderate solubility in common organic solvents and stability under standard laboratory conditions, 2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine offers researchers a manageable compound for various experimental protocols. Its UV absorption characteristics make it particularly suitable for analytical method development and photochemical studies.

In the context of current trends in green chemistry, researchers are investigating more sustainable synthetic routes to 2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine. Recent publications have described catalytic methods that reduce the environmental impact of its production while maintaining high yields and purity. These advancements align with the growing demand for eco-friendly synthetic protocols in the chemical industry.

The analytical characterization of CAS 299439-05-7 has been thoroughly documented in scientific literature. Modern techniques including high-resolution mass spectrometry, multidimensional NMR spectroscopy, and X-ray crystallography have been employed to confirm its structure and purity. These comprehensive analyses provide researchers with reliable reference data for their work with this compound.

Looking toward future applications, the scientific community continues to explore novel derivatives based on the 2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine scaffold. Computational chemistry approaches are being used to predict the properties of hypothetical analogs, guiding synthetic efforts toward the most promising candidates. This marriage of in silico prediction and experimental validation represents an exciting frontier in molecular design.

For researchers working with 2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine, proper handling and storage are essential to maintain compound integrity. While not classified as hazardous under standard protocols, appropriate laboratory practices should always be followed. The compound should be stored under inert atmosphere at low temperatures to preserve its stability over extended periods.

The commercial availability of CAS 299439-05-7 from specialized chemical suppliers has facilitated its adoption in various research programs. Quality control measures ensure that researchers receive material of consistent purity, enabling reproducible experimental results. As demand for this specialty chemical grows, suppliers are expanding their production capabilities to meet the needs of the scientific community.

In conclusion, 2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine represents a fascinating example of how targeted molecular modifications can create compounds with diverse research applications. Its unique combination of structural features continues to inspire innovative approaches in synthetic chemistry and molecular design. As research progresses, we can anticipate seeing more creative applications of this versatile indole derivative in scientific literature.

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